(4-Propylphenyl)methanamine
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Overview
Description
The compound "(4-Propylphenyl)methanamine" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and methodologies that could be relevant to the analysis of similar chemical structures and their properties. For instance, the synthesis of related compounds through methods like reductive amination and the characterization of their pharmacological activities are common themes .
Synthesis Analysis
Reductive amination is a common synthetic route for producing amines, including methanamine derivatives. Paper describes the identification of an impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P), which is a related ketone. Similarly, paper discusses methamphetamine synthesis through reductive alkylation hydrogenolysis of P2P with N-benzylmethylamine. These methods could potentially be adapted for the synthesis of "(4-Propylphenyl)methanamine" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of a compound greatly influences its chemical reactivity and interaction with biological targets. Paper describes the synthesis of a diamino scaffold designed to stabilize parallel turn conformations, which is an example of how molecular structure can be tailored for specific properties. Although not directly related to "(4-Propylphenyl)methanamine," the principles of molecular design and conformational analysis are applicable .
Chemical Reactions Analysis
The chemical reactivity of methanamine derivatives can be inferred from the reactions they undergo. For example, paper describes the use of (N-isocyanimino) triphenylphosphorane for the preparation of densely functionalized methanamine derivatives. This suggests that "(4-Propylphenyl)methanamine" could potentially participate in similar reactions to yield a variety of functionalized products .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Papers and discuss the pharmacological properties of methanamine derivatives, including their receptor affinity and selectivity, which are influenced by their chemical structure. These properties are crucial for the development of pharmaceutical agents. The solubility, metabolic stability, and membrane permeability are also important factors that are often characterized during the drug development process .
properties
IUPAC Name |
(4-propylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7H,2-3,8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOADGIXTUMJDDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478914 |
Source
|
Record name | (4-Propylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propylphenyl)methanamine | |
CAS RN |
538342-98-2 |
Source
|
Record name | (4-Propylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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